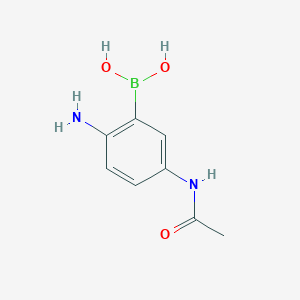

5-Acetamido-2-aminophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

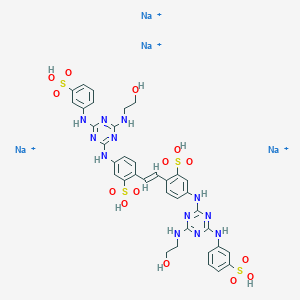

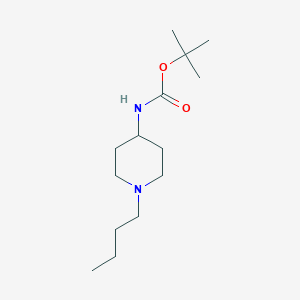

5-Acetamido-2-aminophenylboronic acid is a chemical compound with the molecular formula C8H11BN2O3 . It has a molecular weight of 194 and is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of 5-Acetamido-2-aminophenylboronic acid is represented by the formula C8H11BN2O3 . The ChemSpider ID for this compound is 14102642 .

Chemical Reactions Analysis

Boronic acids and their esters, including 5-Acetamido-2-aminophenylboronic acid, are valuable building blocks in organic synthesis . They are involved in various chemical reactions, including the catalytic protodeboronation of pinacol boronic esters .

Physical And Chemical Properties Analysis

5-Acetamido-2-aminophenylboronic acid has a molecular weight of 194 . It is a boronic acid derivative, which is a class of compounds containing a boron-oxygen bond .

Aplicaciones Científicas De Investigación

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives

- Summary of Application: This research focuses on the design, synthesis, and evaluation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects. Two 5-acetamido-2-hydroxy benzoic acid derivatives were proposed, synthesized, and their structural elucidation was performed .

- Methods of Application: The 5-acetamido-2-hydroxy benzoic acid derivatives were prepared using classic methods of acylation reactions with anhydride or acyl chloride . Pharmacokinetics and toxicological properties were predicted using computational tools, and their binding affinity with COX-2 receptors was analyzed using docking studies .

- Results: An in-silico study showed that 5-acetamido-2-hydroxy benzoic acid derivatives have a better bioavailability and binding affinity with the COX-2 receptor, and in-vivo anti-nociceptive activity was investigated by means of a writhing test induced by acetic acid and a hot plate .

Aggregation-Induced Enhanced Emission Aromatic Molecule: 2-Aminophenylboronic Acid Dimer

- Summary of Application: This study found that 2-aminophenylboronic acid (2-APBA) with a simple structure is highly emissive in the solid state. The 2-APBA exists in a dimeric form, and the 2-APBA dimer is a novel aggregation-induced enhanced emission (AIEE) molecule .

- Methods of Application: The underlying AIEE mechanism is that the 2-APBA dimeric units aggregate through intermolecular interactions to produce highly ordered molecular packing without the presence of π–π stacking interactions that would lead to aggregation-caused quenching .

- Results: The 2-APBA dimer aggregates could reversibly transform into its non-fluorescent monomer form driven by new kinds of dynamic covalent B–N and B–O bonds, illustrating its good potential in molecular recognition, nanogating, chemo/bio-sensing and controlled drug release .

Propiedades

IUPAC Name |

(5-acetamido-2-aminophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHNMRIMBLCZGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-2-aminophenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B111663.png)

![Ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B111691.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B111721.png)